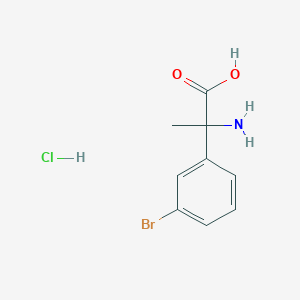

2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride

Overview

Description

2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride typically involves the bromination of phenylalanine derivatives. One common method includes the bromination of 2-Amino-3-phenylpropanoic acid followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino and carboxyl groups can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation and reduction can modify the amino and carboxyl groups .

Scientific Research Applications

2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromine substitution on the phenyl ring can influence its binding affinity and activity towards enzymes and receptors. The compound may act as an inhibitor or modulator of certain biological processes, depending on its structural features and the context of its use .

Comparison with Similar Compounds

Similar Compounds

2-Amino-3-(4-bromophenyl)propanoic acid: Similar structure but with the bromine atom at the 4-position.

2-Amino-3-(2-bromophenyl)propanoic acid: Bromine atom at the 2-position.

Phenylalanine Derivatives: Various derivatives with different substitutions on the phenyl ring.

Uniqueness

2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride is unique due to the specific position of the bromine atom, which can significantly affect its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .

Biological Activity

2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride, a derivative of phenylalanine, has gained attention in biochemical research due to its significant biological activities. This compound's structure allows it to interact effectively with various biological systems, influencing several biochemical pathways.

Target of Action : The compound primarily targets multiple biochemical pathways, particularly those involved in hormone secretion and metabolic processes. Its structural similarity to phenylalanine facilitates its interaction with neurotransmitter systems, potentially modulating levels that are crucial for stress response and muscle recovery during exercise.

Mode of Action : It is believed that the compound may influence neurotransmitter levels, thereby affecting mental performance and physical recovery. This modulation can be particularly important during stress-related tasks or after physical exertion.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains. The presence of bromine enhances its antimicrobial properties compared to non-halogenated analogs. For instance, the minimum inhibitory concentration (MIC) values for certain bacterial strains have been documented, indicating effective antimicrobial potential .

- Antioxidant Properties : Similar compounds have demonstrated potential antioxidant activity, which may help reduce oxidative stress within biological systems. This property could be beneficial in therapeutic applications aimed at combating oxidative damage.

Case Studies and Research Findings

Several studies have explored the implications of this compound in various contexts:

- Antimicrobial Efficacy : A study reported MIC values for different bacterial strains, highlighting the effectiveness of this compound against pathogens such as E. coli and Staphylococcus aureus. The compound showed promising results with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL for different strains .

- Biochemical Assays : The compound has been utilized as a probe in biochemical assays to understand its interactions with enzymes involved in amino acid metabolism. This application is particularly relevant in plant biology, where it plays a role in secondary metabolism.

Summary of Biological Activities

| Biological Activity | Description | Evidence/Findings |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | MIC values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides |

| Antioxidant | Reduces oxidative stress | Potential activity observed in related compounds |

| Neurotransmitter Modulation | Influences neurotransmitter levels | Impacts on mental performance and muscle recovery during stress |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2-(3-bromophenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves bromination of phenylalanine derivatives followed by acid-hydrochloride salt formation. For example, α-bromination of 3-phenylpropanoic acid precursors using bromine or N-bromosuccinimide (NBS) under controlled pH (e.g., pH 7–8) can yield brominated intermediates. Subsequent hydrolysis and treatment with HCl gas in anhydrous ethanol generates the hydrochloride salt . Reaction temperature (0–5°C for bromination) and stoichiometric ratios (e.g., 1:1.05 substrate-to-brominating agent) are critical to minimize side products like dibrominated analogs .

Q. How can researchers confirm the structural integrity of this compound, particularly the bromine substitution at the 3-position?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and X-ray crystallography . The aromatic protons in the ¹H NMR spectrum should show a characteristic splitting pattern for a monosubstituted bromophenyl group (e.g., doublet of doublets at δ 7.2–7.5 ppm). X-ray crystallography provides definitive evidence of the bromine position and stereochemistry, as demonstrated for related bromophenyl amino acids .

Q. What solubility and stability considerations are critical for handling this compound in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances water solubility (e.g., ~50 mg/mL in PBS at pH 7.4). However, prolonged exposure to alkaline conditions (pH > 8) may degrade the compound via dehydrohalogenation. Store lyophilized powder at -20°C in moisture-free containers to prevent hydrolysis .

Q. What safety protocols are essential for handling brominated aromatic compounds like this?

- Methodological Answer : Use fume hoods for synthesis and purification due to potential release of HBr gas. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Emergency protocols for skin/eye contact involve immediate rinsing with water (≥15 minutes) and medical consultation .

Advanced Research Questions

Q. How can enantiomeric purity of the compound be assessed, and what chiral resolution methods are effective?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10 v/v) can resolve enantiomers. For preparative-scale resolution, diastereomeric salt formation using (1R)-(-)-10-camphorsulfonic acid has been validated for structurally similar bromophenyl amino acids .

Q. What analytical challenges arise in quantifying trace impurities (e.g., dehalogenated byproducts) during synthesis?

- Methodological Answer : High-resolution LC-MS (Q-TOF) with a C18 column and 0.1% formic acid in acetonitrile/water gradient is recommended. Monitor for [M-H]⁻ ions at m/z 286 (parent compound) and m/z 207 (dehalogenated byproduct). Limit of detection (LOD) for impurities should be ≤0.1% .

Q. How does computational modeling (e.g., DFT) predict the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that the electron-withdrawing bromine group lowers the pKa of the α-amino group (~7.8 vs. ~9.5 for non-brominated analogs), enhancing its nucleophilicity in carbodiimide-mediated couplings .

Q. What in vivo metabolic stability data exist for brominated aromatic amino acids, and how might this inform experimental design?

- Methodological Answer : Studies on 2-amino-3-(2-chlorophenyl)propanoic acid show hepatic clearance via CYP450-mediated dehalogenation, with a half-life of ~2.5 hours in murine models. Pre-dose with CYP inhibitors (e.g., ketoconazole) can prolong bioavailability .

Q. How can researchers reconcile discrepancies in reported thermodynamic data (e.g., ΔrH°) for sodium adduct formation?

Properties

IUPAC Name |

2-amino-2-(3-bromophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-9(11,8(12)13)6-3-2-4-7(10)5-6;/h2-5H,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDMRTOPFNWXSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.